molecular formula C16H15N5O2 B5819041 N-benzyl-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide

N-benzyl-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide

Cat. No. B5819041
M. Wt: 309.32 g/mol
InChI Key: VCIWZWPIGSOPSN-UHFFFAOYSA-N
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Description

N-benzyl-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide, also known as BPTA, is a chemical compound that has gained attention in scientific research due to its potential as a pharmacological agent. BPTA has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

N-benzyl-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide is believed to exert its effects through the inhibition of cyclooxygenase-2 (COX-2) and the subsequent reduction in prostaglandin synthesis. COX-2 is an enzyme that plays a role in inflammation and is overexpressed in many cancers. By inhibiting COX-2, N-benzyl-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide may be able to reduce inflammation and inhibit tumor growth.
Biochemical and Physiological Effects
N-benzyl-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide has been found to exhibit a range of biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and reduction in inflammation. Additionally, N-benzyl-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide has been shown to have antioxidant properties and may be useful in preventing oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of N-benzyl-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide in lab experiments is its relative ease of synthesis and purification. Additionally, its potential as a therapeutic agent in a variety of fields makes it a promising candidate for further investigation. However, one limitation of N-benzyl-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-benzyl-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide. One area of interest is in the development of N-benzyl-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide-based therapies for cardiovascular disease, cancer, and inflammation. Additionally, further investigation into the mechanism of action of N-benzyl-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide may lead to the development of more targeted therapies. Finally, research on the pharmacokinetics and pharmacodynamics of N-benzyl-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide may help to optimize its use in clinical settings.

Synthesis Methods

The synthesis of N-benzyl-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide involves the reaction of 3-(1H-tetrazol-1-yl)phenol with benzyl bromide in the presence of sodium hydroxide, followed by the addition of chloroacetyl chloride. The resulting product is then purified through recrystallization.

Scientific Research Applications

N-benzyl-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide has been studied for its potential as a therapeutic agent in a variety of fields, including cardiovascular disease, cancer, and inflammation. In cardiovascular research, N-benzyl-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide has been shown to have vasodilatory effects and may be useful in the treatment of hypertension. In cancer research, N-benzyl-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide has been found to inhibit tumor growth and may have potential as a chemotherapeutic agent. Inflammation research has also shown promise for N-benzyl-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide, as it has been found to have anti-inflammatory effects.

properties

IUPAC Name

N-benzyl-2-[3-(tetrazol-1-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c22-16(17-10-13-5-2-1-3-6-13)11-23-15-8-4-7-14(9-15)21-12-18-19-20-21/h1-9,12H,10-11H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIWZWPIGSOPSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)COC2=CC=CC(=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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